molecular formula C13H14O2 B14449818 2,2-Dimethyl-6-vinylchroman-4-one CAS No. 79694-76-1

2,2-Dimethyl-6-vinylchroman-4-one

Cat. No.: B14449818
CAS No.: 79694-76-1
M. Wt: 202.25 g/mol
InChI Key: OKOIYQKVDCIBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-vinylchroman-4-one is a chemical compound with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol It belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-vinylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-vinylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromanones. Substitution reactions result in various functionalized derivatives.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-vinylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2,2-Dimethyl-6-vinylchroman-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

79694-76-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-ethenyl-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C13H14O2/c1-4-9-5-6-12-10(7-9)11(14)8-13(2,3)15-12/h4-7H,1,8H2,2-3H3

InChI Key

OKOIYQKVDCIBFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.